molecular formula C14H19F5N6O2S B10941805 N-(2-methoxyethyl)-2-{[5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinecarbothioamide

N-(2-methoxyethyl)-2-{[5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinecarbothioamide

Cat. No.: B10941805
M. Wt: 430.40 g/mol
InChI Key: SUBDRPUXIZXBKT-UHFFFAOYSA-N
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Description

N~1~-(2-METHOXYETHYL)-2-{[5-METHYL-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazolopyrimidine core, a hydrazinecarbothioamide moiety, and a methoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-METHOXYETHYL)-2-{[5-METHYL-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic synthesis. The key steps may include:

    Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pentafluoroethyl group: This step may involve nucleophilic substitution or addition reactions.

    Attachment of the hydrazinecarbothioamide moiety: This can be done through condensation reactions with hydrazine derivatives.

    Addition of the methoxyethyl group: This step may involve alkylation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-METHOXYETHYL)-2-{[5-METHYL-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the reduction of specific functional groups.

    Substitution: This can involve the replacement of one functional group with another.

    Condensation: This can lead to the formation of larger molecules through the combination of smaller ones.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific diseases.

    Industry: As a precursor for the production of advanced materials or specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(2-METHOXYETHYL)-2-{[5-METHYL-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyrazolopyrimidine derivatives, hydrazinecarbothioamide analogs, and compounds with pentafluoroethyl groups. Examples include:

  • Pyrazolopyrimidine derivatives with different substituents.
  • Hydrazinecarbothioamide analogs with varying alkyl or aryl groups.
  • Compounds with pentafluoroethyl groups attached to different cores.

Uniqueness

The uniqueness of N1-(2-METHOXYETHYL)-2-{[5-METHYL-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C14H19F5N6O2S

Molecular Weight

430.40 g/mol

IUPAC Name

1-(2-methoxyethyl)-3-[[5-methyl-7-(1,1,2,2,2-pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]thiourea

InChI

InChI=1S/C14H19F5N6O2S/c1-7-5-9(13(15,16)14(17,18)19)25-10(21-7)6-8(24-25)11(26)22-23-12(28)20-3-4-27-2/h6-7,9,21H,3-5H2,1-2H3,(H,22,26)(H2,20,23,28)

InChI Key

SUBDRPUXIZXBKT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C(=CC(=N2)C(=O)NNC(=S)NCCOC)N1)C(C(F)(F)F)(F)F

Origin of Product

United States

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